![molecular formula C15H16O3 B2796911 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 670245-24-6](/img/structure/B2796911.png)

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

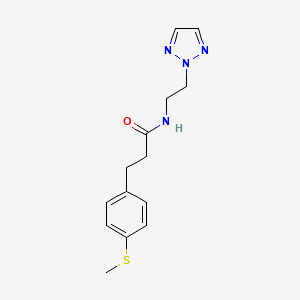

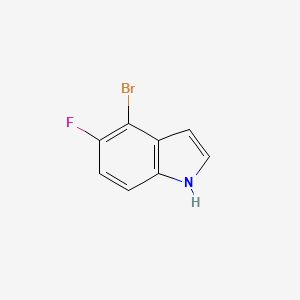

“3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C15H16O3 . It has a molecular weight of 244.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16O3/c1-8-3-4-11-12(7-8)10-5-6-13(16)9(2)14(10)18-15(11)17/h5-6,8,16H,3-4,7H2,1-2H3 . This indicates the presence of two methyl groups (CH3), a hydroxy group (OH), and a benzo[c]chromen-6-one group in the molecule .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.29 . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

Synthetic Protocols and Chemical Importance

The compound 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one belongs to the class of 6H-benzo[c]chromen-6-ones, which serve as core structures in various secondary metabolites with considerable pharmacological significance. Due to the limited quantities produced by natural sources, synthetic protocols for these compounds have been developed and reviewed extensively. Such synthetic approaches include Suzuki coupling reactions for biaryl synthesis, lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), among others. These methods highlight the compound's chemical importance and utility in synthesizing biologically active molecules (Mazimba, 2016).

Bioactive Heterocyclic Compound Applications

The broader class of hydroxycoumarins, to which this compound is related, is noted for its diverse chemical, photochemical, and biological properties. Hydroxycoumarins, including 3-hydroxycoumarin derivatives, are crucial in pharmacology, genetics, microbiology, and other fields due to their significant biological activities. This demonstrates the potential applications of our compound of interest in creating bioactive molecules for various therapeutic and research purposes (Yoda, 2020).

Antioxidant Properties and Radical Scavenging

Chromones, closely related to the structure of this compound, are known for their antioxidant properties. They can neutralize active oxygen species and disrupt free radical processes, thus preventing or inhibiting cell impairment that leads to diseases. This property suggests that derivatives of our compound could be explored for their potential in mitigating oxidative stress and related conditions (Yadav et al., 2014).

Potential in Drug Discovery and Therapeutics

Given the broad pharmacological importance of related compounds, this compound could serve as a valuable scaffold in drug discovery. Its potential applications could range from the development of new anticancer drugs with high tumor specificity and reduced toxicity to advancements in treatments for neurological disorders related to cerebral ischemia, as suggested by research on similar compounds (Sugita et al., 2017).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for intracellular signaling.

Mode of Action

This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP in the cell, enhancing the signaling pathways that these cyclic nucleotides are involved in.

特性

IUPAC Name |

3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-8-3-4-11-12(7-8)10-5-6-13(16)9(2)14(10)18-15(11)17/h5-6,8,16H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVCMCBRRHXKQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(C(=C(C=C3)O)C)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)

![1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone](/img/structure/B2796830.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2796837.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2796845.png)

![5-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2796849.png)

![5-Chloro-6-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2796850.png)